8-(2,6-dimethylmorpholino)-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-(2,6-dimethylmorpholino)-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H27N9O3S and its molecular weight is 497.58. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Molecular Geometry
Studies on compounds with similar structures have focused on their crystal structures and molecular geometry, revealing detailed insights into their atomic arrangements and conformations. For instance, the crystal structure of related theophylline derivatives indicates typical geometries with planar purine fused-ring systems and specific conformations of aminoalkyl side chains, influenced by weak intramolecular hydrogen bonds. Such studies are crucial for understanding the chemical behavior and potential reactivity of these compounds (Karczmarzyk, Pawłowski, 1997).
Receptor Affinity and Enzymatic Activity
Purine derivatives have been explored for their receptor affinity and inhibitory potencies against specific enzymes, such as phosphodiesterases. These activities are significant for potential therapeutic applications, suggesting that compounds like 8-(2,6-dimethylmorpholino)-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione could have relevance in the development of drugs targeting serotonin and dopamine receptors as well as phosphodiesterase inhibitors (Zagórska et al., 2016).
Analgesic Activity
Another potential application area is in the development of analgesic and anti-inflammatory agents. Related purine derivatives have shown significant activity in vivo, suggesting that similar compounds could be explored for their analgesic properties and mechanisms of action. This opens avenues for the research and development of new pain management solutions (Zygmunt et al., 2015).
Molecular Electronics and Electrochromic Applications
The molecular structure of purine derivatives, including their electron-deficient characteristics, makes them interesting candidates for electrochromic materials. Studies on related compounds have focused on their use in conjugated polymers for electrochromic devices, indicating potential applications in smart windows, displays, and other electronic devices (Cho et al., 2015).
Properties
IUPAC Name |
8-(2,6-dimethylmorpholin-4-yl)-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N9O3S/c1-14-12-29(13-15(2)34-14)20-23-18-17(19(32)24-21(33)28(18)3)30(20)10-7-11-35-22-25-26-27-31(22)16-8-5-4-6-9-16/h4-6,8-9,14-15H,7,10-13H2,1-3H3,(H,24,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGWGVOVXPHMBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(N2CCCSC4=NN=NN4C5=CC=CC=C5)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N9O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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